2-(叔丁基氨基羰基)-5-氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

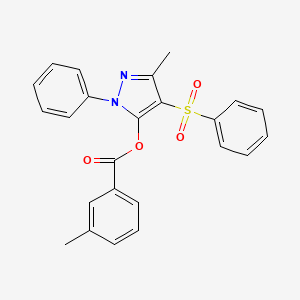

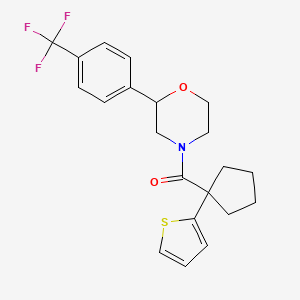

“2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid” is a compound that contains a boronic acid group, a fluorine atom, and a t-butylcarbamoyl group . The t-butylcarbamoyl group is a carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which are similar to the t-butylcarbamoyl group in the compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Carbamates display very good chemical and proteolytic stabilities . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .科学研究应用

荧光猝灭机制

研究已经探讨了硼酸衍生物中的荧光猝灭机制,包括与 2-(叔丁基氨基羰基)-5-氟苯硼酸 相似的化合物。这些研究利用稳态荧光测量来了解猝灭动力学,这对传感和成像技术中的应用至关重要 (Geethanjali、Nagaraja 和 Melavanki,2015)。

振动光谱分析

已经使用 FT-拉曼和 FT-IR 等技术结合理论计算研究了类似硼酸化合物的振动光谱。这种类型的研究对于了解此类化合物的结构和光谱性质至关重要,这些性质可应用于材料科学和药物研究 (Erdoğdu、Güllüoǧlu 和 Kurt,2009)。

合成和药用应用

已经报道了使用硼酸化合物(包括与 2-(叔丁基氨基羰基)-5-氟苯硼酸 具有相似结构的化合物)合成新的衍生物。这些衍生物已被评估其药理活性,例如溶血、生物膜抑制和抗血栓活性,表明其潜在的药用价值 (Ikram 等人,2015)。

卤代硼化研究

已经对芳基硼酸的卤代硼化进行了研究,展示了将硼酸衍生物转化为其他有用化学化合物的的方法。这项研究对于有机化学中新合成途径的开发具有重要意义 (Szumigala、Devine、Gauthier 和 Volante,2004)。

作用机制

Target of Action

The compound contains a tert-butyl carbamoyl group , which is commonly used in the protection of amino groups in organic synthesis . This suggests that the compound may interact with proteins or enzymes that contain amino groups.

Mode of Action

The mode of action of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid is likely related to its tert-butyl carbamoyl group. This group is known to be stable towards most nucleophiles and bases , suggesting that the compound may resist degradation in the presence of these species

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways

Pharmacokinetics

The compound’s tert-butyl esters are known to be produced in good yields , suggesting that it may be efficiently absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further study.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid. For instance, the compound’s tert-butyl group is known to be stable under various conditions , suggesting that it may retain its activity in diverse environments.

安全和危害

未来方向

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

属性

IUPAC Name |

[2-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUIIBPMCPDQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)NC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2938866.png)

![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate](/img/structure/B2938867.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)

![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938886.png)